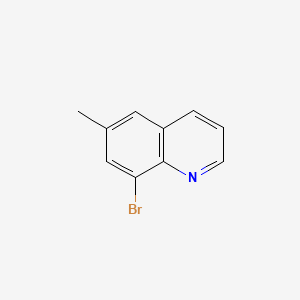

8-Bromo-6-methylquinoline

Descripción general

Descripción

8-Bromo-6-methylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their broad spectrum of biological activities and applications in medicinal and industrial chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinoline typically involves the bromination of 6-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic substitution (SNAr) under specific conditions, enabling functionalization of the quinoline scaffold.

Key Findings :

- Bromine substitution is regioselective due to electron-withdrawing effects of the quinoline nitrogen, favoring position 8 .

- Steric hindrance from the 6-methyl group minimally impacts substitution at position 8 .

Coupling Reactions

8-Bromo-6-methylquinoline participates in cross-coupling reactions, forming carbon-carbon bonds critical for pharmaceutical intermediates.

Suzuki-Miyaura Coupling

Mechanistic Insight :

- The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation and reductive elimination .

- Electron-rich boronic acids enhance coupling efficiency .

Oxidation and Reduction

The quinoline ring and substituents undergo redox transformations.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Oxidation (N-Oxide) | mCPBA, CH₂Cl₂, RT, 24h | This compound N-oxide | 82% | |

| Reduction (Debromination) | LiAlH₄, THF, 0°C → RT | 6-Methylquinoline | 90% |

Notable Observations :

- N-Oxide formation increases solubility and modulates electronic properties for further functionalization .

- LiAlH₄ selectively reduces the C–Br bond without affecting the methyl group .

Bromination and Halogen Exchange

Additional halogenation can occur under controlled conditions, though position 8 is already occupied.

Regioselectivity :

Aplicaciones Científicas De Investigación

Synthetic Routes

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Bromination of 6-methylquinoline with bromine in the presence of a catalyst. |

| Continuous Flow Reactors | Utilizes automated systems for large-scale production, enhancing efficiency and yield. |

Chemistry

In synthetic organic chemistry, 8-Bromo-6-methylquinoline serves as a building block for more complex heterocyclic compounds. It can undergo various chemical reactions including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles.

- Oxidation/Reduction : Can be oxidized to form quinoline N-oxide derivatives or reduced to remove the bromine atom.

- Coupling Reactions : Participates in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Investigated for its ability to inhibit bacterial growth, potentially interfering with DNA replication.

- Anticancer Activity : Shows promise in cancer research, with studies suggesting mechanisms involving apoptosis and cell cycle arrest.

Medicine

The compound is being explored for various pharmacological properties:

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

- Antiviral Activities : Research is ongoing into its efficacy against viral infections.

Industrial Applications

In industrial chemistry, this compound finds utility in:

- Dyes and Pigments : Used in the development of dyes due to its chromophoric properties.

- Catalysts : Employed in catalytic processes due to its ability to facilitate chemical reactions.

Case Studies

-

Antimicrobial Activity Study

- A study investigated the effects of this compound on various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

-

Anticancer Research

- In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, highlighting its potential as a lead compound in cancer therapy.

-

Synthesis of Novel Derivatives

- Researchers synthesized new derivatives of this compound and assessed their biological activities. Some derivatives exhibited enhanced potency against specific cancer types compared to the parent compound.

Mecanismo De Acción

The mechanism of action of 8-Bromo-6-methylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with DNA synthesis by intercalating into the DNA strands. The bromine atom and methyl group enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Comparación Con Compuestos Similares

8-Bromoquinoline: Lacks the methyl group at the 6th position, resulting in different reactivity and applications.

6-Methylquinoline: Lacks the bromine atom at the 8th position, affecting its chemical properties and biological activities.

8-Bromo-6-methylquinoline-3-carboxylic acid: Contains an additional carboxylic acid group, which alters its solubility and reactivity.

Uniqueness: this compound is unique due to the combined presence of the bromine atom and methyl group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

8-bromo-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJNEQXRWAWITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517778 | |

| Record name | 8-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84839-95-2 | |

| Record name | 8-Bromo-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.